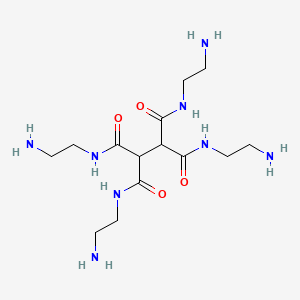
N~1~,N~2~,N'~1~,N'~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple amino and carboxamide groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide typically involves the reaction of ethane-1,1,2,2-tetracarboxylic acid with 2-aminoethylamine. The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
N~1~,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and carboxamide groups can form hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules and pathways.
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Known for its chelating properties.
Nitrilotriacetic acid (NTA): Another chelating agent with similar functional groups.
Uniqueness: N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide is unique due to its specific arrangement of amino and carboxamide groups, which provides distinct reactivity and binding properties compared to other similar compounds.
Properties
CAS No. |
141376-66-1 |
|---|---|
Molecular Formula |
C14H30N8O4 |
Molecular Weight |
374.44 g/mol |
IUPAC Name |
1-N,1-N,2-N,2-N-tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide |
InChI |
InChI=1S/C14H30N8O4/c15-1-5-19-11(23)9(12(24)20-6-2-16)10(13(25)21-7-3-17)14(26)22-8-4-18/h9-10H,1-8,15-18H2,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
InChI Key |
UCEILQGUZDDTLG-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C(C(C(=O)NCCN)C(=O)NCCN)C(=O)NCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

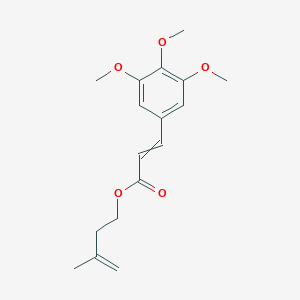
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

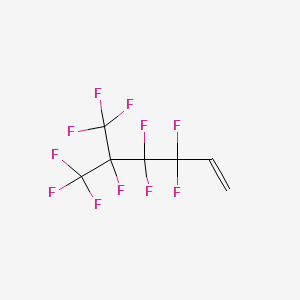
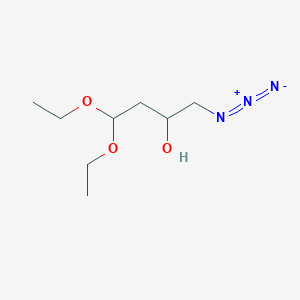
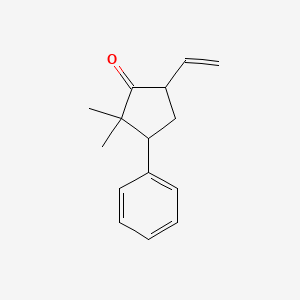
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
